molecular formula C6H11N3O B3167014 N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine CAS No. 915923-33-0

N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine

Cat. No. B3167014
CAS RN: 915923-33-0
M. Wt: 141.17 g/mol
InChI Key: DZHVDMGWCAAKHK-UHFFFAOYSA-N
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Description

“N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound is also known as “5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” with a molecular weight of 149.58 .


Molecular Structure Analysis

The molecular structure of “N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine” can be represented by the InChI code: 1S/C4H7N3O.ClH/c1-3-6-4(2-5)7-8-3;/h2,5H2,1H3;1H . This indicates that the compound contains one carbon atom, three hydrogen atoms, one nitrogen atom, and one oxygen atom .


Physical And Chemical Properties Analysis

“N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine” is a solid at room temperature . It has a molecular weight of 149.58 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-3-7-4-6-8-5(2)10-9-6/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHVDMGWCAAKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NOC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201243623
Record name N-Ethyl-5-methyl-1,2,4-oxadiazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine

CAS RN

915923-33-0
Record name N-Ethyl-5-methyl-1,2,4-oxadiazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-5-methyl-1,2,4-oxadiazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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